molecular formula C28H27N3 B2566473 1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-65-1

1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Numéro de catalogue: B2566473
Numéro CAS: 901264-65-1
Poids moléculaire: 405.545
Clé InChI: WJSHESZZMYETLA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-tert-Butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic small molecule belonging to the pyrazoloquinoline family, a class of tricyclic nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery research . While this specific derivative is a novel entity, its core structure is closely related to analogues that have demonstrated potent anti-inflammatory activity by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cellular models . Compounds in this class have been shown to effectively suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a key signaling molecule in inflammatory pathways, positioning them as valuable tools for investigating inflammatory diseases . Furthermore, the inherent quinoline scaffold is recognized for its diverse pharmacological potential, including documented anticancer properties. The mechanism for such activity may involve the compound's ability to interact with DNA or impede DNA synthesis, which is a characteristic of many quinoline-based therapeutic agents . The structural features of this molecule—including the 4-tert-butylphenyl and phenyl substituents—are designed to optimize interactions with biological targets and modulate physicochemical properties. This compound is intended for research purposes only, strictly for use in laboratory studies. It is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care and conduct their own experiments to determine its specific activity and utility in their unique biological systems.

Propriétés

IUPAC Name

1-(4-tert-butylphenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3/c1-5-19-11-16-25-23(17-19)27-24(18-29-25)26(20-9-7-6-8-10-20)30-31(27)22-14-12-21(13-15-22)28(2,3)4/h6-18H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSHESZZMYETLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Quinoline ring construction: The pyrazole intermediate is then subjected to cyclization with an appropriate aniline derivative under acidic or basic conditions to form the quinoline ring.

    Substitution reactions: The tert-butylphenyl and ethyl groups are introduced through electrophilic aromatic substitution reactions using suitable reagents and catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Analyse Des Réactions Chimiques

1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings, using reagents like halogens, sulfonyl chlorides, or nitro compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrazoloquinolines exhibit significant anticancer properties. For instance, compounds structurally similar to 1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline have been shown to inhibit the growth of various cancer cell lines. A study highlighted that certain pyrazole derivatives act as effective inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial in the proliferation of cancer cells .

Anti-inflammatory Properties
Several derivatives of pyrazoloquinolines have demonstrated anti-inflammatory effects. In particular, compounds similar to the target molecule have been evaluated for their ability to reduce inflammation in murine models . These findings suggest that 1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline may also possess similar therapeutic benefits.

Antimicrobial Activity
The antimicrobial properties of pyrazoloquinolines have been explored extensively. Studies have reported that these compounds exhibit activity against various bacterial strains. The structural characteristics of 1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline may contribute to its potential effectiveness against pathogens .

Synthetic Methodologies

The synthesis of 1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving substituted hydrazines and appropriate aromatic aldehydes or ketones.
  • Cyclization Techniques : Cyclization methods are crucial for forming the pyrazoloquinoline core. Techniques such as microwave-assisted synthesis can enhance yield and reduce reaction times .

Case Studies

Case Study 1: Antitumor Activity
A recent study evaluated the antitumor activity of several pyrazoloquinoline derivatives, including those resembling 1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline. The results indicated significant inhibition of tumor cell proliferation in vitro and in vivo models, suggesting a promising avenue for cancer treatment development .

Case Study 2: Anti-inflammatory Effects
In another investigation focused on inflammatory diseases, researchers tested various pyrazoloquinoline derivatives for their efficacy against inflammatory markers in cellular assays. The findings revealed that certain derivatives effectively reduced levels of pro-inflammatory cytokines, highlighting their potential use in treating inflammatory conditions .

Mécanisme D'action

The mechanism of action of 1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal applications, it may inhibit the activity of certain kinases or enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other pyrazoloquinoline derivatives, such as:

  • 1-(4-methylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
  • 1-(4-phenoxyphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

These similar compounds share the core pyrazoloquinoline structure but differ in the substituents attached to the phenyl rings. The uniqueness of 1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline lies in its specific tert-butyl and ethyl substitutions, which can influence its chemical reactivity, biological activity, and physical properties.

Activité Biologique

1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize available information regarding its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be represented as follows:

C26H24N2\text{C}_{26}\text{H}_{24}\text{N}_2

This compound features a pyrazoloquinoline core, which is known for its diverse biological activities. The presence of the tert-butyl and ethyl groups enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways. For instance, studies have shown that compounds within the pyrazoloquinoline class can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazoloquinoline derivatives. For instance:

  • In vitro Studies : In a study examining various derivatives, it was found that certain analogs exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Case Study : A specific case involving 1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent activity compared to standard chemotherapeutics.

Antimicrobial Activity

The antimicrobial properties of pyrazoloquinolines have been documented in various studies:

  • Bacterial Inhibition : The compound demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The zones of inhibition ranged from 15 mm to 25 mm depending on concentration .
  • Fungal Activity : In antifungal assays, the compound showed effectiveness against Candida species with inhibition percentages exceeding 50% at higher concentrations. This suggests potential for development as an antifungal agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline, it is useful to compare it with related compounds:

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial Activity
1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolineTert-butyl, ethyl groupsLow micromolar IC50Moderate inhibition
1-(4-methylphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinolineMethyl groupsHigher IC50Lower inhibition
1-(4-chlorophenyl)-8-propyl-3-phenylnaphtho[2,3-d]pyrazoleChlorine substituentModerate IC50High inhibition

This table highlights how structural modifications influence biological activity.

Q & A

Q. SAR Optimization Strategies :

  • Hydrophobic Substituents : tert-Butyl and ethyl groups enhance membrane permeability (logP >3.5) .
  • Electron-Withdrawing Groups : Trifluoromethyl at the 8-position improves metabolic stability (t₁/₂ >4 hrs in liver microsomes) .

Key Table : CB2 Affinity Data

DerivativeR₁ (Position 1)R₂ (Position 8)CB2 Ki (nM)CB1/CB2 Selectivity
ELND006CyclopropylTrifluoromethyl8.2>500
ELND007CyclopropylEthyl14.5>300
Compound 43Adamantanylmethyl-12.0>100

How can contradictory biological activity data (e.g., β-glucuronidase inhibition vs. cytotoxicity) be systematically addressed?

Advanced Research Focus
Contradictions arise from off-target effects or assay conditions. Mitigation strategies:

  • Dose-Response Curves : Test compounds across 5-log concentrations (1 nM–100 µM) to differentiate specific vs. nonspecific inhibition .
  • Counter-Screening : Use HEK293 (non-cancer) vs. HT-29 (colon cancer) cells to isolate β-glucuronidase inhibition (e.g., IC₅₀ = 0.8 µM in HT-29 vs. IC₅₀ >50 µM in HEK293) .
  • Molecular Dynamics (MD) : Simulate ligand-enzyme interactions (e.g., GROMACS) to identify residues critical for binding (e.g., Glu413 in β-glucuronidase) .

What crystallographic software and parameters are critical for refining hydrogen-bonding networks in pyrazoloquinoline derivatives?

Basic Research Focus
SHELX programs are industry standards:

  • SHELXL : Refine anisotropic displacement parameters (ADPs) and hydrogen-bond geometries. Typical settings:
    • R1 <0.05 for I >2σ(I)
    • wR2 <0.12 (all data)
    • Hydrogen bonds: D–H···A distances 2.6–3.0 Å, angles >150° .
  • Crystal Growth : Slow evaporation from DMSO/EtOH (1:3) yields diffraction-quality crystals .

Example : For 1-(4-tert-butylphenyl)-8-ethyl-3-phenyl derivatives, intermolecular C–H···N bonds (2.89 Å) stabilize the lattice .

How can electrochemical synthesis methods improve sustainability in pyrazoloquinoline production?

Advanced Research Focus
Electrochemical pathways reduce reliance on toxic reagents:

  • Anodic Oxidation : Generate reactive intermediates (e.g., N-centered radicals) for C–N bond formation. For example, constant potential electrolysis (1.2 V vs. Ag/AgCl) in acetonitrile yields pyrazoloquinolines with 80% Faradaic efficiency .
  • Solvent Optimization : Use ionic liquids (e.g., [BMIM][BF₄]) to enhance conductivity and reduce waste .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.